molecular formula H2NaO7S2 B086594 Disodium disulphate CAS No. 13870-29-6

Disodium disulphate

Cat. No.: B086594
CAS No.: 13870-29-6
M. Wt: 201.14 g/mol
InChI Key: HRDAJTRXAABFOE-UHFFFAOYSA-N
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Description

Disodium disulphate (Na₂S₂O₇), also known as sodium pyrosulphate, is an inorganic compound formed by two sulfate groups linked via an oxygen atom. It is a white crystalline solid with a molecular weight of 222.1 g/mol (CAS 13870-29-6) . Its primary application lies in analytical chemistry, where it is used to fuse samples for complete dissolution prior to quantitative analysis . The compound is stable under high temperatures, making it suitable for laboratory procedures requiring thermal decomposition of refractory materials.

Properties

CAS No.

13870-29-6

Molecular Formula

H2NaO7S2

Molecular Weight

201.14 g/mol

IUPAC Name

disodium;disulfate

InChI

InChI=1S/Na.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6)

InChI Key

HRDAJTRXAABFOE-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

OS(=O)(=O)OS(=O)(=O)O.[Na]

Related CAS

7783-05-3 (Parent)

Synonyms

pyrosulfuric acid
pyrosulfuric acid, diammonium salt
pyrosulfuric acid, dipotassium salt
pyrosulfuric acid, disodium salt
pyrosulfuric acid, potassium salt
sodium pyrosulfate

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Table 1: Inorganic Sulfates Comparison

Compound Formula Molecular Weight CAS Key Applications Safety/Toxicity
Disodium disulphate Na₂S₂O₇ 222.1 13870-29-6 Sample fusion in analytical chemistry No significant toxicity reported
Sodium sulfate Na₂SO₄ 142.04 7757-82-6 Detergents, paper pulping, desiccant Low toxicity
Sodium bisulfate NaHSO₄ 120.06 7681-38-1 pH adjustment, cleaning agents Corrosive in concentrated forms
Sodium sulfite Na₂SO₃ 126.04 7757-83-7 Food preservative, oxygen scavenger May cause respiratory irritation

Key Differences :

  • Structure : this compound contains a disulfate (S₂O₇²⁻) group, whereas sodium sulfate (SO₄²⁻) and sulfite (SO₃²⁻) have single sulfur-oxygen anions.
  • Thermal Stability : this compound’s pyrosulphate structure allows stability at high temperatures, unlike sodium sulfite, which decomposes upon heating .
  • Applications : Unlike sodium sulfate (used industrially), this compound is specialized for analytical dissolution, while sodium bisulfate serves in pH control .

Comparison with Organic Sulfates/Sulfonates

Table 2: Organic Sulfates/Sulfonates Comparison

Compound Formula Molecular Weight CAS Key Applications Safety/Toxicity
Tetra hydroxy ethyl disulfate disodium (THES) C₄H₈Na₂O₁₀S₂ 354.2 WO2014097284A1 Non-resistant antibacterial agent (MIC: 0.05–0.1%) Low toxicity, no host-cell damage
Docusate sodium C₂₀H₃₇Na₂O₇S 444.5 577-11-7 Laxative, surfactant Generally safe in low doses
Dimethyl sulfate (CH₃)₂SO₄ 126.13 77-78-1 Methylating agent in organic synthesis Highly toxic, carcinogenic
Neocarratetraose di-O-sulfate C₂₄H₃₇Na₂O₂₅S₂ 812.66 108347-92-8 Food additive (carrageenan derivative) Non-toxic, GRAS status
SAM-e Tosylate Disulfate C₁₅H₂₃N₆O₈S₂·2Na ~600 N/A Pharmaceutical (mood disorders, liver health) Low toxicity
Glucose-6-phosphate disodium salt C₆H₁₁Na₂O₉P·2H₂O 338.1 3671-99-6 Biochemical research (glycolysis studies) Non-toxic

Key Differences :

  • Structure: THES and neocarratetraose derivatives are complex organosulfates with ethyl or carbohydrate backbones, whereas dimethyl sulfate is a simple alkyl sulfate .
  • Functionality :
    • THES targets bacterial peptidoglycan, disrupting cell walls without inducing resistance .
    • Docusate sodium acts as a surfactant, softening stools .
    • Dimethyl sulfate’s methylating reactivity is exploited in synthesis but poses significant health risks .
  • Applications: THES is notable for its non-antibiotic antimicrobial mechanism, contrasting with SAM-e’s role in metabolism and dimethyl sulfate’s industrial use .

Q & A

Q. What is the chemical structure and IUPAC nomenclature of disodium disulfate?

Disodium disulfate (Na₂S₂O₇), also known as sodium pyrosulfate, is an inorganic compound with two sulfate groups linked by an oxygen atom and coordinated with sodium ions. Its IUPAC name is disodium disulfate , and it is synthesized via controlled dehydration of sodium bisulfate (NaHSO₄) at high temperatures (>315°C). Structural validation often employs X-ray crystallography or infrared spectroscopy .

Q. What are the standard methods for synthesizing disodium disulfate in laboratory settings?

Synthesis involves heating sodium bisulfate under anhydrous conditions until complete dehydration. The reaction is monitored via thermogravimetric analysis (TGA) to ensure purity. Post-synthesis, recrystallization in concentrated sulfuric acid yields high-purity (>98%) Na₂S₂O₇. Critical parameters include temperature control (±5°C) and moisture exclusion to prevent hydrolysis .

Q. How should disodium disulfate be stored to maintain stability in experimental conditions?

Storage requires airtight containers under anhydrous conditions at 2–8°C. Stability studies indicate no decomposition for 24 months when protected from light and moisture. Hygroscopic degradation is a key risk; silica gel desiccants are recommended for long-term storage .

Advanced Research Questions

Q. What experimental approaches are used to study the antibacterial mechanisms of disulfate-containing compounds?

For compounds like tetra hydroxy ethyl disulfate disodium (THES), methodologies include:

  • Minimum Inhibitory Concentration (MIC) assays : Determines efficacy against resistant strains (e.g., THES MIC: 0.05–0.1% against Vancomycin-resistant Enterococci) .
  • Electron microscopy (SEM/TEM) : Visualizes bacterial cell wall disruption (e.g., THES-induced peptideoglycan lysis in S. aureus) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (e.g., THES-peptidoglycan interactions with Kd ~10⁻⁶ M) .

Q. How can researchers analyze potential resistance development in bacteria exposed to disulfate-based antimicrobial agents?

Longitudinal studies involve sub-MIC bacterial exposure over ≥7 months, with periodic MIC testing and whole-genome sequencing to detect mutations. For example, THES showed no resistance in S. aureus after 7 months due to its non-specific targeting of peptideoglycan, a conserved structural component .

Q. What methodologies are recommended for optimizing disulfate compounds to enhance pharmacological properties?

Structural optimization employs:

  • Molecular docking simulations : Predicts interactions between derivatives (e.g., THES analogs) and bacterial targets.
  • Pharmacokinetic assays : Evaluates bioavailability and toxicity (e.g., THES derivatives with extended ethylene glycol chains show improved membrane penetration) .
  • Chelation capacity measurements : Atomic absorption spectroscopy quantifies metal-binding efficiency for enhanced activity .

Key Notes for Experimental Design

  • Contradiction Management : Conflicting MIC values across studies may arise from strain-specific variations. Always include positive controls (e.g., vancomycin for Gram-positive strains) and validate results with orthogonal methods (e.g., SEM + ITC) .
  • Structural Validation : Use NMR or mass spectrometry to confirm disulfate compound purity, as impurities (e.g., residual bisulfate) can skew bioactivity results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium disulphate
Reactant of Route 2
Disodium disulphate

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